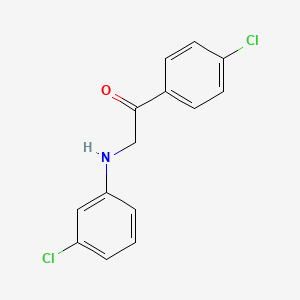

2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone

Description

2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone is a substituted acetophenone derivative featuring a 3-chloroanilino group attached to the ethanone backbone and a 4-chlorophenyl substituent. This compound belongs to a class of molecules where electronic and steric effects of substituents significantly influence physicochemical properties and biological activity.

Properties

IUPAC Name |

2-(3-chloroanilino)-1-(4-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO/c15-11-6-4-10(5-7-11)14(18)9-17-13-3-1-2-12(16)8-13/h1-8,17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZPCLURXBMOQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NCC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353482 | |

| Record name | ST50973735 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218157-76-7 | |

| Record name | ST50973735 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone typically involves the reaction of 3-chloroaniline with 4-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products: The major products depend on the type of reaction and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Crystallographic Insights

- Crystal Packing and Dihedral Angles: The crystal structure of 1-(4-Chlorophenyl)-2-phenyl derivatives () reveals dihedral angles between aromatic rings ranging from 21.2° to 36.5°, influencing molecular planarity and packing efficiency . The target compound’s 3-chloroanilino group may introduce similar steric hindrance, affecting its solid-state stability and solubility.

- Quinazolinone Derivatives: 3-(2-Aminoethyl)-2-(4-chloroanilino)quinazolin-4(3H)-one () demonstrates how fused heterocycles (quinazolinone) and ethylamine side chains can modulate solubility and receptor interactions. The absence of such features in the target compound may limit its pharmacological versatility .

Pharmacological and Physicochemical Properties

- Amino vs. Chloro Substituents: 1-(4-Amino-2-chlorophenyl)ethanone () contains an amino group, which increases polarity and aqueous solubility relative to the target’s chloro substituents. This contrast highlights how functional groups dictate solubility and pharmacokinetics .

Data Table: Key Structural and Functional Comparisons

Biological Activity

2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone, a compound with notable structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

This structure consists of a chloroaniline moiety and a chlorophenyl group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that 2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone exhibits a variety of biological activities, including:

- Antimicrobial Properties : The compound has shown significant efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The antimicrobial activity of 2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone was evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound is particularly effective against Escherichia coli , with a lower MIC value compared to other tested strains.

Anticancer Activity

In vitro studies have demonstrated that 2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone possesses anticancer properties. The compound was tested on various cancer cell lines, including gastric adenocarcinoma and breast cancer cells. The findings are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| AGS (Gastric Adenocarcinoma) | 53.02 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 45.67 | Cell cycle arrest and necrosis |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

The biological activity of 2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Apoptosis Induction : In cancer cells, it appears to activate apoptotic pathways, leading to programmed cell death.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of 2-(3-Chloroanilino)-1-(4-chlorophenyl)ethanone against multidrug-resistant strains showed promising results, with significant reductions in bacterial load in treated samples compared to controls.

- Cancer Cell Line Studies : In a recent investigation involving AGS cells, treatment with the compound resulted in increased markers of apoptosis and decreased proliferation rates, supporting its potential as a therapeutic agent in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.